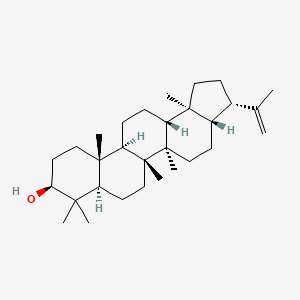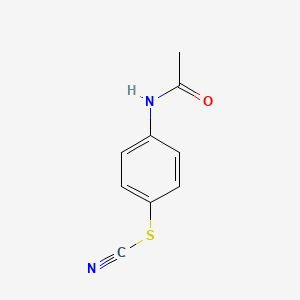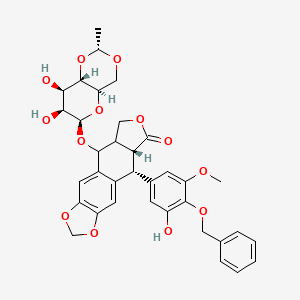
4'-O-Benzyl 3'-O-Desmethyl Etoposide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-O-Benzyl 3’-O-Desmethyl Etoposide is an analogue of Etoposide, a well-known anti-neoplastic agent. This compound is characterized by the presence of a benzyl group at the 4’-O position and the absence of a methyl group at the 3’-O position. It has a molecular formula of C35H36O13 and a molecular weight of 664.65.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-Benzyl 3’-O-Desmethyl Etoposide typically involves the selective protection and deprotection of hydroxyl groups, followed by benzylation and demethylation reactionsThe final step involves the selective demethylation of the 3’-O position using reagents like boron tribromide .
Industrial Production Methods
Industrial production of 4’-O-Benzyl 3’-O-Desmethyl Etoposide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
4’-O-Benzyl 3’-O-Desmethyl Etoposide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-O-Benzyl 3’-O-Desmethyl Etoposide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anti-cancer properties.
Industry: Used in the development of new pharmaceuticals and chemical processes
Mécanisme D'action
The mechanism of action of 4’-O-Benzyl 3’-O-Desmethyl Etoposide involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, the compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase II complex and various signaling pathways involved in cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-O-Desmethyl Etoposide: Lacks the benzyl group at the 4’-O position.
Etoposide: The parent compound with both the 3’-O methyl and 4’-O hydroxyl groups intact.
Uniqueness
4’-O-Benzyl 3’-O-Desmethyl Etoposide is unique due to its structural modifications, which enhance its binding affinity to topoisomerase II and improve its anti-cancer activity compared to its analogues. The presence of the benzyl group at the 4’-O position and the absence of the methyl group at the 3’-O position contribute to its distinct pharmacological profile .
Propriétés
Formule moléculaire |
C35H36O13 |
|---|---|
Poids moléculaire |
664.7 g/mol |
Nom IUPAC |
(8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3-hydroxy-5-methoxy-4-phenylmethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C35H36O13/c1-16-41-14-26-33(46-16)29(37)30(38)35(47-26)48-31-20-11-24-23(44-15-45-24)10-19(20)27(28-21(31)13-43-34(28)39)18-8-22(36)32(25(9-18)40-2)42-12-17-6-4-3-5-7-17/h3-11,16,21,26-31,33,35-38H,12-15H2,1-2H3/t16-,21?,26-,27-,28+,29-,30+,31?,33-,35+/m1/s1 |
Clé InChI |
KTPCYDBGTBQYEC-DKKOIWNPSA-N |
SMILES isomérique |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)OC3C4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)O)O)O |
SMILES canonique |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



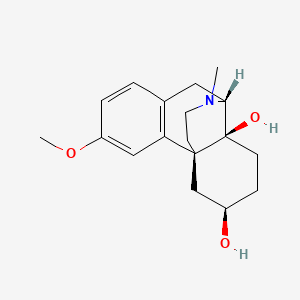
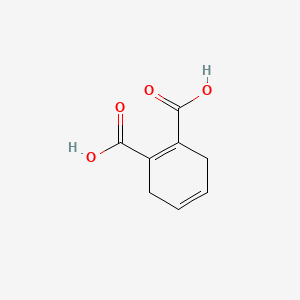
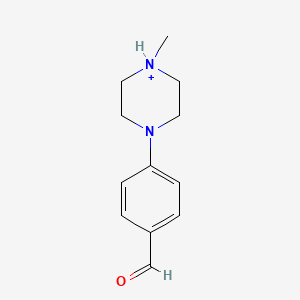
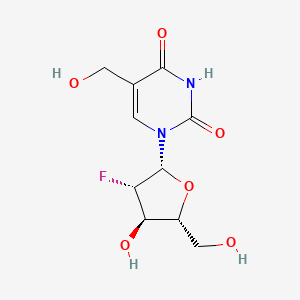


![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)

